molecular formula C15H12N4O3 B2538112 N-(4-hydroxy-6-methylpyrimidin-2-yl)-5-phenyloxazole-2-carboxamide CAS No. 1798679-44-3

N-(4-hydroxy-6-methylpyrimidin-2-yl)-5-phenyloxazole-2-carboxamide

Cat. No.: B2538112
CAS No.: 1798679-44-3
M. Wt: 296.286
InChI Key: HMRJNTFCHVDNSV-UHFFFAOYSA-N
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Description

N-(4-hydroxy-6-methylpyrimidin-2-yl)-5-phenyloxazole-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound consists of a pyrimidine ring substituted with a hydroxy and methyl group, an oxazole ring, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxy-6-methylpyrimidin-2-yl)-5-phenyloxazole-2-carboxamide typically involves multicomponent reactions. One common method is the tandem Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions usually include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N-(4-hydroxy-6-methylpyrimidin-2-yl)-5-phenyloxazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group on the pyrimidine ring can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-hydroxy-6-methylpyrimidin-2-yl)-5-phenyloxazole-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-hydroxy-6-methylpyrimidin-2-yl)-5-phenyloxazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: N-(4-hydroxy-6-methylpyrimidin-2-yl)-5-phenyloxazole-2-carboxamide is unique due to its combination of the pyrimidine and oxazole rings, along with the hydroxy and carboxamide functional groups. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c1-9-7-12(20)18-15(17-9)19-13(21)14-16-8-11(22-14)10-5-3-2-4-6-10/h2-8H,1H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRJNTFCHVDNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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